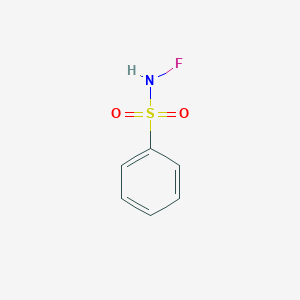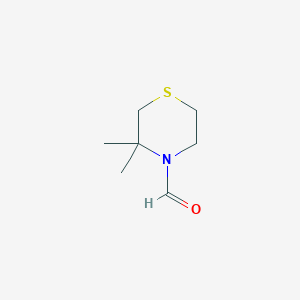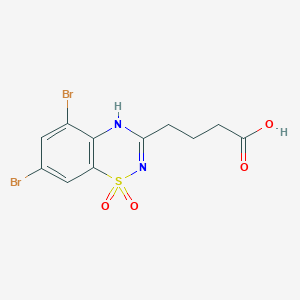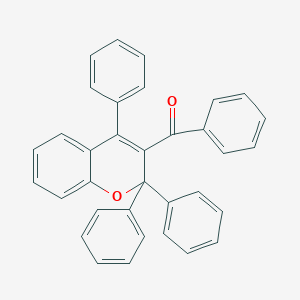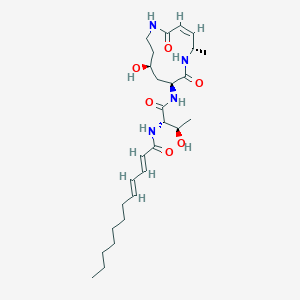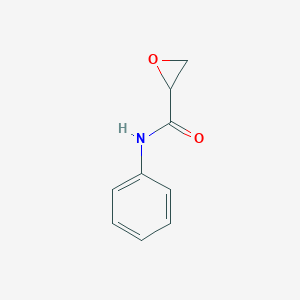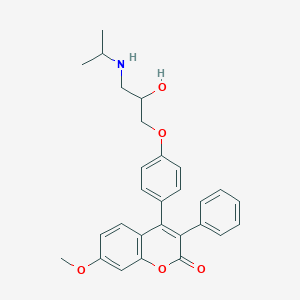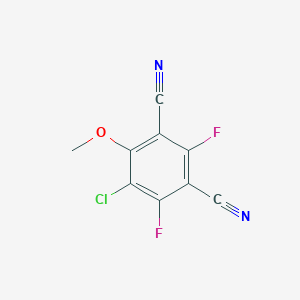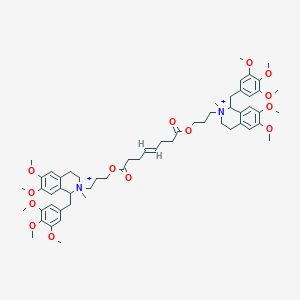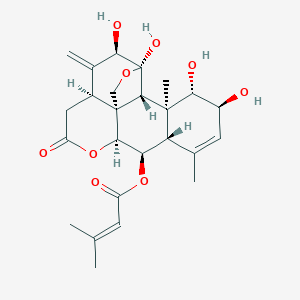
13,18-Dehydro-6alpha-senecioyloxychaparrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,18-Dehydro-6alpha-senecioyloxychaparrin, also known as DSC, is a natural compound found in various plants such as Senecio riddellii, Senecio longilobus, and Senecio jacobaea. It belongs to the class of sesquiterpene lactones and has been studied extensively for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 13,18-Dehydro-6alpha-senecioyloxychaparrin is not fully understood. However, it is believed to work by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. 13,18-Dehydro-6alpha-senecioyloxychaparrin has also been shown to induce apoptosis, a process that leads to the programmed death of cancer cells.
Biochemische Und Physiologische Effekte
13,18-Dehydro-6alpha-senecioyloxychaparrin has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activation of NF-κB. 13,18-Dehydro-6alpha-senecioyloxychaparrin has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
13,18-Dehydro-6alpha-senecioyloxychaparrin has several advantages for lab experiments. It is a natural compound that can be easily isolated from plant sources. It is also relatively stable and can be stored for long periods. However, the low yield of the compound from plant sources and the complex synthesis process limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 13,18-Dehydro-6alpha-senecioyloxychaparrin. One area of research is to investigate the potential of 13,18-Dehydro-6alpha-senecioyloxychaparrin as a treatment for various inflammatory diseases, including arthritis and inflammatory bowel disease. Another area of research is to explore the use of 13,18-Dehydro-6alpha-senecioyloxychaparrin in combination with other drugs for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of 13,18-Dehydro-6alpha-senecioyloxychaparrin and to optimize its synthesis process for use in lab experiments.
Conclusion:
In conclusion, 13,18-Dehydro-6alpha-senecioyloxychaparrin is a natural compound that has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has been shown to be effective against a wide range of cancers and has potential as a treatment for various inflammatory diseases. Further research is needed to optimize the synthesis process of 13,18-Dehydro-6alpha-senecioyloxychaparrin and to explore its potential in combination with other drugs for the treatment of cancer.
Synthesemethoden
The synthesis of 13,18-Dehydro-6alpha-senecioyloxychaparrin is a complex process that involves multiple steps. The most common method used for its synthesis is the isolation of the compound from the plant source. However, this method is not efficient and yields low amounts of the compound. Alternatively, chemical synthesis of 13,18-Dehydro-6alpha-senecioyloxychaparrin has been attempted using various methods, including the use of chiral catalysts and microwave irradiation.
Wissenschaftliche Forschungsanwendungen
13,18-Dehydro-6alpha-senecioyloxychaparrin has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has been found to be effective against a wide range of cancers, including breast, lung, and colon cancer. 13,18-Dehydro-6alpha-senecioyloxychaparrin has also been shown to possess potent anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Eigenschaften
CAS-Nummer |
103839-22-1 |
|---|---|
Produktname |
13,18-Dehydro-6alpha-senecioyloxychaparrin |
Molekularformel |
C25H32O9 |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
[(1S,4R,5R,7S,11S,12R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-14,18-dimethyl-6-methylidene-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-12-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C25H32O9/c1-10(2)6-15(27)33-18-17-11(3)7-14(26)20(30)23(17,5)22-24-9-32-25(22,31)19(29)12(4)13(24)8-16(28)34-21(18)24/h6-7,13-14,17-22,26,29-31H,4,8-9H2,1-3,5H3/t13-,14-,17+,18+,19+,20+,21+,22+,23+,24+,25-/m0/s1 |
InChI-Schlüssel |
UDYDQIYSNNAQSU-YSSSMICESA-N |
Isomerische SMILES |
CC1=C[C@@H]([C@H]([C@]2([C@H]1[C@H]([C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@H]4CC(=O)O3)O)(OC5)O)OC(=O)C=C(C)C)C)O)O |
SMILES |
CC1=CC(C(C2(C1C(C3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)OC(=O)C=C(C)C)C)O)O |
Kanonische SMILES |
CC1=CC(C(C2(C1C(C3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)OC(=O)C=C(C)C)C)O)O |
Synonyme |
13,18-dehydro-6alpha-senecioyloxychaparrin chaparrin, 13,18-dehydro-6alpha-senecioyloxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



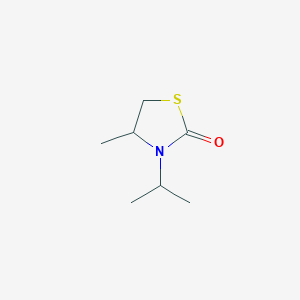
![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
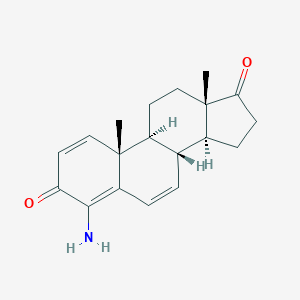
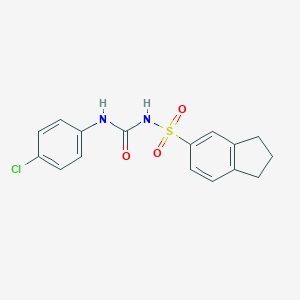
![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
